N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-{[(2,2-Dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a benzamide-thiazole core substituted with a dimethoxyethyl carbamoyl group. The compound’s structure includes a 1,3-thiazole ring linked to a 4-methoxybenzamide moiety at position 2 and a carbamoylmethyl group at position 2. The carbamoylmethyl substituent is further modified with a 2,2-dimethoxyethyl chain, which introduces hydrophilic character due to the ether and amide functionalities.
Properties
IUPAC Name |
N-[4-[2-(2,2-dimethoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-23-13-6-4-11(5-7-13)16(22)20-17-19-12(10-26-17)8-14(21)18-9-15(24-2)25-3/h4-7,10,15H,8-9H2,1-3H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGCXSXKJUHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzamide group can be introduced through a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with an amine derivative of the thiazole ring. The dimethoxyethyl carbamoyl moiety is then attached via a carbamoylation reaction using suitable reagents such as dimethoxyethyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The methoxybenzamide group may enhance the compound’s binding affinity to its targets, while the dimethoxyethyl carbamoyl moiety can influence its pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility : The target compound’s dimethoxyethyl group enhances hydrophilicity compared to F186-0413’s lipophilic 2,6-dimethylphenyl group. This may improve aqueous solubility, a critical factor in drug bioavailability .
Anti-Inflammatory Potential: Analog 5c (4-chlorophenyl substituent) demonstrated potent anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., Cl) at the phenyl position enhance efficacy. The target compound’s methoxy group (electron-donating) may reduce activity compared to 5c but could mitigate toxicity .
Research Findings and Structure-Activity Relationships (SAR)
Anti-Inflammatory Activity
Cytotoxic Potential (Hypothesis)
The dimethoxyethyl group might reduce cytotoxicity compared to bulkier substituents in tubulysins, but this requires experimental validation.
Biological Activity
N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a methoxy group, and a benzamide moiety, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and α-haloketones.
- Attachment of the Carbamoyl Group : A nucleophilic substitution reaction facilitates the incorporation of the carbamoyl group.
- Formation of the Benzamide Group : This is accomplished through amide coupling reactions.
Structural Formula
The molecular formula for this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity by either inhibiting or activating them, depending on the biological context. For instance, compounds with similar structures have been shown to increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .
Antiviral Properties
Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects against various viruses, including HIV-1 and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular A3G levels, which inhibit viral replication .
Case Studies
- Anti-HBV Activity : A study evaluating a related derivative demonstrated significant anti-HBV activity in vitro and in vivo using HepG2.2.15 cells and duck HBV models. The compound showed an IC50 value indicating effective inhibition of HBV DNA replication .
- Cytotoxicity Assays : Cytotoxicity was assessed using MTT assays, where the concentration required to inhibit 50% of cell viability (CC50) was determined. Results indicated that the compound has a favorable safety profile while exerting antiviral effects .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) | CC50 (µM) |
|---|---|---|---|---|
| This compound | Thiazole ring, methoxy group | Anti-HBV | 5.0 | 100 |
| IMB-0523 (related derivative) | N-phenylbenzamide structure | Broad-spectrum antiviral | 3.0 | 80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
